molecular formula C5H10N2O2 B1412364 3-Methyloxetane-3-carbohydrazide CAS No. 1934460-93-1

3-Methyloxetane-3-carbohydrazide

Cat. No.: B1412364
CAS No.: 1934460-93-1
M. Wt: 130.15 g/mol
InChI Key: FEKXKBWXZOUFMN-UHFFFAOYSA-N
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Description

3-Methyloxetane-3-carbohydrazide is a chemical compound that belongs to the oxetane family, characterized by a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloxetane-3-carbohydrazide typically involves the reaction of 3-methyloxetane with carbohydrazide under controlled conditions. One common method includes the use of dimethyl carbonate and hydrazine hydrate, which react to form carbohydrazide. This intermediate is then reacted with 3-methyloxetane to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyloxetane-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxetanes, hydrazides, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Methyloxetane-3-carbohydrazide involves its interaction with molecular targets through its oxetane ring. The ring strain in oxetanes makes them reactive intermediates, capable of undergoing ring-opening reactions that can lead to the formation of various bioactive compounds. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyloxetane-3-carboxylic acid
  • 3,3-Dimethyloxetane
  • 2,2-Dimethyloxetane
  • 3-Hydroxymethyl-3-methyl-oxetane

Uniqueness

3-Methyloxetane-3-carbohydrazide is unique due to the presence of both the oxetane ring and the carbohydrazide functional group. This combination imparts distinct reactivity and potential for forming diverse derivatives compared to other oxetane compounds .

Properties

IUPAC Name

3-methyloxetane-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-5(2-9-3-5)4(8)7-6/h2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKXKBWXZOUFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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